molecular formula C13H15NO5 B11196309 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxybutanenitrile

4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxybutanenitrile

Cat. No.: B11196309
M. Wt: 265.26 g/mol
InChI Key: ZLRZVVQFYFJUNH-UHFFFAOYSA-N
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Description

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups and a hydroxybutanenitrile side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4,7-dimethoxy-1,3-benzodioxole with a suitable nitrile precursor under basic conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and hydroxybutanenitrile side chain can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxybutanenitrile

InChI

InChI=1S/C13H15NO5/c1-16-10-6-8(5-9(15)3-4-14)11(17-2)13-12(10)18-7-19-13/h6,9,15H,3,5,7H2,1-2H3

InChI Key

ZLRZVVQFYFJUNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC(CC#N)O)OC)OCO2

Origin of Product

United States

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